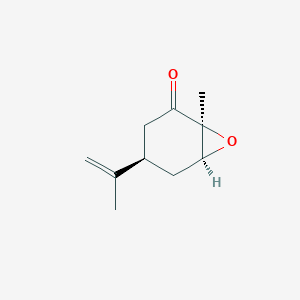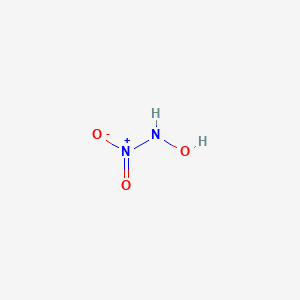![molecular formula Cl2H4MgO10 B231932 2-[[(9Z,12Z)-9,12-Octadecadienyl]oxy]ethanol CAS No. 17367-08-7](/img/structure/B231932.png)
2-[[(9Z,12Z)-9,12-Octadecadienyl]oxy]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[(9Z,12Z)-9,12-Octadecadienyl]oxy]ethanol, also known as OEA, is a naturally occurring lipid molecule found in various tissues of the body, including the liver, intestine, and brain. OEA has been shown to have various physiological effects and has been the subject of numerous scientific studies in recent years. In
Mécanisme D'action
The exact mechanism of action of 2-[[(9Z,12Z)-9,12-Octadecadienyl]oxy]ethanol is not fully understood, but it is believed to act through the activation of peroxisome proliferator-activated receptor alpha (PPAR-alpha). PPAR-alpha is a nuclear receptor that is involved in the regulation of lipid metabolism and inflammation. This compound has been shown to activate PPAR-alpha, leading to changes in gene expression that result in the various physiological effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including:
1. Appetite regulation: this compound has been shown to reduce food intake and body weight by activating PPAR-alpha and increasing the production of satiety hormones.
2. Pain modulation: this compound has been shown to have analgesic effects by reducing inflammation and activating PPAR-alpha.
3. Neuroprotection: this compound has been shown to have neuroprotective effects by reducing inflammation and oxidative stress in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[[(9Z,12Z)-9,12-Octadecadienyl]oxy]ethanol in lab experiments is that it is a naturally occurring molecule that is relatively easy to synthesize. Additionally, this compound has been shown to have various physiological effects, making it a potentially useful tool for studying the mechanisms underlying these effects. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on 2-[[(9Z,12Z)-9,12-Octadecadienyl]oxy]ethanol, including:
1. Development of this compound analogs: The development of this compound analogs with improved potency and selectivity could lead to the development of new treatments for obesity, chronic pain, and neurodegenerative diseases.
2. Identification of new targets: The identification of new targets for this compound could lead to the development of new treatments for a variety of conditions.
3. Study of this compound in human subjects: While much of the research on this compound has been conducted in animal models, studies in human subjects are needed to determine the safety and efficacy of this compound as a potential therapeutic agent.
In conclusion, this compound is a naturally occurring lipid molecule that has been the subject of numerous scientific studies in recent years. This compound has been shown to have various physiological effects, including appetite regulation, pain modulation, and neuroprotection. While the exact mechanism of action of this compound is not fully understood, it is believed to act through the activation of PPAR-alpha. Future research on this compound could lead to the development of new treatments for obesity, chronic pain, and neurodegenerative diseases.
Méthodes De Synthèse
2-[[(9Z,12Z)-9,12-Octadecadienyl]oxy]ethanol can be synthesized from oleic acid and ethanolamine using a base-catalyzed reaction. The reaction proceeds via the formation of a Schiff base intermediate, which is then reduced to form this compound. The reaction is relatively simple and can be carried out in a laboratory setting with relative ease.
Applications De Recherche Scientifique
2-[[(9Z,12Z)-9,12-Octadecadienyl]oxy]ethanol has been the subject of numerous scientific studies in recent years due to its various physiological effects. Some of the research applications of this compound include:
1. Appetite regulation: this compound has been shown to reduce food intake and body weight in animal models, making it a potential target for the treatment of obesity.
2. Pain modulation: this compound has been shown to have analgesic effects in animal models, suggesting that it may be useful for the treatment of chronic pain.
3. Neuroprotection: this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's, making it a potential target for the development of new treatments for these conditions.
Propriétés
| 17367-08-7 | |
Formule moléculaire |
Cl2H4MgO10 |
Poids moléculaire |
310.5 g/mol |
Nom IUPAC |
2-octadeca-9,12-dienoxyethanol |
InChI |
InChI=1S/C20H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-22-20-18-21/h6-7,9-10,21H,2-5,8,11-20H2,1H3 |
Clé InChI |
LPJRIXGJBNDMDD-UHFFFAOYSA-N |
SMILES |
CCCCCC=CCC=CCCCCCCCCOCCO |
SMILES canonique |
CCCCCC=CCC=CCCCCCCCCOCCO |
Synonymes |
2-[[(9Z,12Z)-9,12-Octadecadienyl]oxy]ethanol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-[(3-Chlorobenzoyl)amino]benzamide](/img/structure/B231886.png)



![2-[Hydroxy(phenyl)methyl]butanoic acid](/img/structure/B231896.png)

![2,2,2-trifluoro-N-{2'-[(trifluoroacetyl)amino][1,1'-biphenyl]-2-yl}acetamide](/img/structure/B231903.png)
